Boc-L-Ile-OH

Descripción

The exact mass of the compound Boc-L-isoleucine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

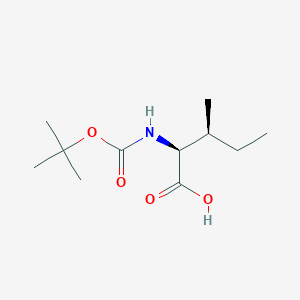

(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCNLJWUIOIMMF-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884508 | |

| Record name | tert-Butoxycarbonyl-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13139-16-7 | |

| Record name | tert-Butoxycarbonyl-L-isoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13139-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Isoleucine, N-[(1,1-dimethylethoxy)carbonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butoxycarbonyl-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-butoxycarbonyl)-L-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Boc-L-Isoleucine: A Technical Guide to its Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction:

N-tert-Butoxycarbonyl-L-isoleucine (Boc-L-isoleucine) is a critical amino acid derivative extensively utilized in synthetic organic chemistry, particularly in the realm of peptide synthesis and pharmaceutical research.[1] The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function provides stability and facilitates controlled, stepwise assembly of amino acids into complex peptide chains.[1][2] This guide provides an in-depth overview of the core chemical properties, experimental protocols, and key applications of Boc-L-isoleucine, tailored for professionals in drug development and chemical research.

Core Chemical and Physical Properties

Boc-L-isoleucine is typically a white crystalline powder.[1][3] Its structural and physical characteristics are fundamental to its application in synthesis.

Table 1: Key Identifiers and Physical Properties of Boc-L-Isoleucine

| Property | Value | Reference |

| CAS Number | 13139-16-7 | [1][4][5] |

| Molecular Formula | C₁₁H₂₁NO₄ | [1][5][6] |

| Molecular Weight | 231.29 g/mol | [4][5][6] |

| Appearance | White to off-white crystalline powder | [1][2][3] |

| Melting Point | 66-73 °C | [1][4][5][7] |

| Boiling Point | ~373.37 °C (estimated) | [4] |

| Purity | ≥ 98% | [1][5] |

Table 2: Solubility and Optical Activity of Boc-L-Isoleucine

| Property | Value | Conditions | Reference |

| Solubility | Insoluble | Water | [4][8] |

| Soluble | Methanol, Acetic Acid | [4][8][9] | |

| Slightly Soluble | DMSO | [4] | |

| Optical Rotation | [α]D²⁰ = +4 ± 2° | c=2 in Methanol | [1][3] |

| [α]D²⁰ = +2.7° | c=2 in Acetic Acid | [4][7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of Boc-L-isoleucine.

Table 3: NMR and IR Spectroscopic Data for Boc-L-Isoleucine

| Spectrum | Parameters | Peaks (δ in ppm for NMR, cm⁻¹ for IR) | Reference |

| ¹H NMR | 500 MHz, CDCl₃ | δ: 5.02 (d, 1H), 4.30 (dd, 1H), 1.83-1.99 (m, 1H), 1.46 (s, 9H), 1.15-1.54 (m, 2H), 0.98 (d, 3H), 0.94 (t, 3H) | [4] |

| ¹³C NMR | 125 MHz, CDCl₃ | δ: 177.2, 155.9, 80.2, 58.0, 37.9, 28.5, 25.0, 15.7, 11.8 | [4] |

| IR | KBr Wafer | 3292, 2967, 2880, 1713 (C=O, acid), 1661 (C=O, carbamate), 1504, 1368, 1159 | [4][6] |

Experimental Protocols

The following sections detail common experimental methodologies involving Boc-L-isoleucine.

Synthesis of Boc-L-Isoleucine

The standard procedure for N-terminal protection of L-isoleucine involves its reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Methodology:

-

Dissolution: L-isoleucine (1.0 equiv) is dissolved in a 1 M sodium hydroxide (NaOH) solution and cooled in an ice bath.[4]

-

Reagent Addition: A solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) in dioxane is added slowly to the cooled amino acid solution.[4]

-

Reaction: The mixture is stirred at ambient temperature for approximately 24 hours to ensure complete reaction.[4]

-

Workup: The pH of the solution is adjusted to ~10 with 1 M NaOH. The mixture is washed with ether to remove unreacted Boc₂O and other non-polar impurities.[4]

-

Acidification & Extraction: The aqueous phase is then acidified to pH 2 with 1 M hydrochloric acid (HCl), leading to the precipitation or oiling out of the product. The Boc-L-isoleucine is subsequently extracted using ethyl acetate.[4]

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure to yield the final product.[4]

Application in Boc-Strategy Solid-Phase Peptide Synthesis (SPPS)

Boc-L-isoleucine is a cornerstone of the Boc/Bzl strategy in Solid-Phase Peptide Synthesis (SPPS).[10][11] This methodology involves the stepwise addition of N-terminally Boc-protected amino acids to a growing peptide chain anchored to a solid resin support.

Workflow for a Single Coupling Cycle:

-

Resin Preparation: The synthesis begins with the C-terminal amino acid attached to a suitable resin (e.g., Merrifield or PAM resin).[12]

-

Boc Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with an acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[10][12] This exposes a free amine at the N-terminus, which exists as a TFA salt.[13]

-

Neutralization: The protonated amine is neutralized to the free amine by washing with a hindered base, most commonly diisopropylethylamine (DIEA), in a solvent like DCM or DMF.[13] In situ neutralization protocols, where neutralization occurs simultaneously with coupling, are also widely used to improve efficiency.[14]

-

Amino Acid Activation & Coupling: The incoming Boc-L-isoleucine's carboxyl group is activated using a coupling reagent such as HBTU or HATU.[10] The activated amino acid is then added to the resin, where it couples with the free amine of the peptide chain, forming a new peptide bond.[]

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before initiating the next cycle of deprotection and coupling.[]

This cycle is repeated until the desired peptide sequence is assembled.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. BOC-L-Isoleucine | 13139-16-7 [chemicalbook.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. tert-Butoxycarbonyl-L-isoleucine | C11H21NO4 | CID 2724762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Boc-Ile-OH 98 13139-16-7 [sigmaaldrich.com]

- 8. BOC-L-Isoleucine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. N-Boc-L-isoleucine, 98+% | Fisher Scientific [fishersci.ca]

- 10. peptide.com [peptide.com]

- 11. BOC Protection and Deprotection [bzchemicals.com]

- 12. chempep.com [chempep.com]

- 13. peptide.com [peptide.com]

- 14. researchgate.net [researchgate.net]

physical properties of N-Boc-L-isoleucine

An In-Depth Technical Guide to the Physical Properties of N-Boc-L-isoleucine

This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. This document includes tabulated quantitative data, detailed experimental protocols for property determination, and graphical representations of relevant workflows.

Core Physical and Chemical Properties

N-Boc-L-isoleucine, chemically known as (2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoic acid, is a derivative of the essential amino acid L-isoleucine.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the amino functionality makes it a crucial building block in solid-phase peptide synthesis.[3][4][5] Its physical properties are fundamental to its handling, storage, and reactivity in synthetic applications.

Quantitative Data Summary

The following table summarizes the key compiled from various sources.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁NO₄ | [1][2][4][5] |

| Molecular Weight | 231.29 g/mol | [1][6][7] |

| Appearance | White to off-white or pale cream crystalline powder, crystals, or lumps. | [1][2][4][8][9] |

| Melting Point | 66-73 °C (range varies slightly by source) | [1][4][6][8][10][11] |

| Optical Rotation | [α]²⁰/D +2.4° to +4° (c=2 in acetic acid or methanol) | [1][4][8][10][11][12] |

| Solubility | Soluble in methanol, acetic acid, and DMSO (slightly). Insoluble in water. | [3][5][6][9][10] |

| pKa | 4.03 ± 0.22 (Predicted) | [10] |

Experimental Protocols

Detailed methodologies for determining the key are outlined below. These are generalized protocols standardly used in organic chemistry laboratories.

Determination of Melting Point

The melting point is a critical indicator of purity.

Methodology:

-

Sample Preparation: A small amount of dry, crystalline N-Boc-L-isoleucine is placed in a capillary tube, sealed at one end, and packed to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 15-20 °C below the expected melting point and then increased slowly at a rate of 1-2 °C per minute.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. A sharp melting range (e.g., within 1-2 °C) is indicative of high purity.

Determination of Specific Optical Rotation

Optical rotation confirms the enantiomeric purity of the chiral compound.

Methodology:

-

Solution Preparation: A solution of N-Boc-L-isoleucine is prepared by accurately weighing a sample (e.g., 200 mg) and dissolving it in a precise volume (e.g., 10 mL) of a specified solvent (e.g., acetic acid or methanol) in a volumetric flask. The concentration (c) is expressed in g/100mL.

-

Apparatus: A polarimeter is used, and the sodium D-line (589 nm) is the standard light source. The instrument is calibrated with a solvent blank.

-

Measurement: The prepared solution is transferred to a polarimeter cell of a known path length (l), typically 1 decimeter. The observed angle of rotation (α) is measured.

-

Calculation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) The temperature and wavelength used are reported with the result.

Determination of Solubility

This protocol provides a qualitative assessment of solubility in various solvents.

Methodology:

-

Sample and Solvent Preparation: A small, measured amount of N-Boc-L-isoleucine (e.g., 25 mg) is placed into a test tube.[13]

-

Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.[13][14]

-

Mixing: The mixture is stirred or shaken vigorously for a set period, typically 60 seconds.[14]

-

Observation: The sample is observed to determine if it has completely dissolved (soluble), partially dissolved (partially soluble), or not dissolved at all (insoluble).[14]

-

Testing Different Solvents: This procedure is repeated with a range of solvents, including water, methanol, acetic acid, and others as required, to build a solubility profile.

Signaling Pathways and Experimental Workflows

N-Boc-L-isoleucine is primarily a synthetic intermediate and is not known to be directly involved in biological signaling pathways in its protected form. Its utility lies in the synthesis of peptides that may have roles in such pathways.

Below are graphical representations of a general workflow for characterizing a chemical compound and the synthesis of N-Boc-L-isoleucine.

Caption: Workflow for Physical Property Characterization.

Caption: General Synthesis Workflow.[9][15]

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. N-Boc-L-isoleucine, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS 13139-16-7: tert-Butoxycarbonyl-L-isoleucine [cymitquimica.com]

- 6. N-Boc-L-isoleucine, 98+% | Fisher Scientific [fishersci.ca]

- 7. tert-Butoxycarbonyl-L-isoleucine | C11H21NO4 | CID 2724762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-(tert-Butoxycarbonyl)-L-isoleucine 13139-16-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. BOC-L-Isoleucine | 13139-16-7 [chemicalbook.com]

- 10. BOC-L-Isoleucine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. Boc-Ile-OH ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Boc-Ile-OH 98 13139-16-7 [sigmaaldrich.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.ws [chem.ws]

- 15. BOC-L-Isoleucine synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to Boc-L-Isoleucine (Boc-L-Ile-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-tert-Butoxycarbonyl-L-isoleucine (Boc-L-Ile-OH), a critical amino acid derivative in synthetic chemistry. The document details its physicochemical properties, spectroscopic data, and established experimental protocols for its synthesis and application, particularly in the realm of peptide synthesis. This guide is intended to be a valuable resource for professionals in drug development and chemical research.

Core Properties of this compound

This compound is a white to off-white crystalline powder.[1][2] It is a derivative of the essential amino acid L-isoleucine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group.[2] This protection strategy is fundamental in peptide synthesis, preventing unwanted reactions of the amino group during the formation of peptide bonds.[2][3]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₁₁H₂₁NO₄ | [4] |

| Molecular Weight | 231.29 g/mol | [4] |

| CAS Number | 13139-16-7 | [4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 66-69 °C | [1] |

| Optical Rotation [α]20/D | +2.7° (c=2, acetic acid) | [1] |

| Solubility | Soluble in methanol, DMSO, and acetic acid. Insoluble in water. | [1] |

| pKa | 4.03 ± 0.22 (Predicted) | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the identity and purity of this compound. The following table summarizes key spectral data.

| Spectroscopic Method | Key Data Points | References |

| ¹H NMR (500 MHz, CDCl₃) | δ: 0.94 (t, J = 7.3 Hz, 3H), 0.98 (d, J = 7.0 Hz, 3H), 1.15-1.29 (m, 1H), 1.46 (s, 9H), 1.46-1.54 (m, 1H), 1.83-1.99 (m, 1H), 4.30 (dd, J = 8.9, 4.6 Hz, 1H), 5.02 (d, J = 8.9 Hz, 1H) | [1] |

| ¹³C NMR (125 MHz, CDCl₃) | δ: 11.8, 15.7, 25.0, 28.5, 37.9, 58.0, 80.2, 155.9, 177.2 | [1] |

| Infrared (IR) (cm⁻¹) | 3292, 2967, 2934, 2880, 1713, 1661, 1504, 1465, 1394, 1368, 1242, 1159 | [1] |

| Mass Spectrometry (HRMS-ESI) | m/z: [M-H]⁻ calculated for C₁₁H₂₀NO₄ 230.13868, found 230.13926 | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in solid-phase peptide synthesis are provided below.

Synthesis of this compound

This protocol describes a common method for the N-protection of L-isoleucine.

Materials:

-

L-isoleucine

-

1 M Sodium Hydroxide (NaOH) solution

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

1 M Hydrochloric Acid (HCl)

-

Ethyl acetate (EtOAc)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve L-isoleucine (1.0 equiv) in 1 M NaOH solution and cool the mixture in an ice bath.[4]

-

Slowly add a solution of Di-tert-butyl dicarbonate (1.2 equiv) in dioxane.[4]

-

Stir the reaction mixture at ambient temperature for 24 hours.[4]

-

Adjust the pH of the solution to 10 with 1 M NaOH and perform a phase separation with ether.[4]

-

Acidify the aqueous phase to pH 2 with 1 M HCl and extract with ethyl acetate.[4]

-

Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.[4]

-

Remove the solvent under reduced pressure to yield this compound. A typical yield is around 95%.[4]

Boc Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone of the Boc/Bzl strategy in SPPS. The following is a generalized workflow for a single coupling cycle.

Materials and Reagents:

-

Resin (e.g., Merrifield or PAM resin)

-

Boc-protected amino acids (e.g., this compound)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU)

-

N,N-Dimethylformamide (DMF)

General SPPS Cycle:

-

Deprotection: The Boc protecting group of the resin-bound amino acid is removed using a solution of TFA in DCM (typically 50%).[5]

-

Neutralization: The resulting trifluoroacetate salt is neutralized to the free amine. In modern protocols, this is often done in situ during the coupling step by adding a base like DIEA to the coupling mixture.[6][7]

-

Coupling: The next Boc-protected amino acid (e.g., this compound) is activated with a coupling reagent (like HBTU or HATU) and added to the resin to form the new peptide bond.[6]

-

Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts before the next cycle begins.[6]

This cycle is repeated until the desired peptide sequence is assembled.

Applications in Research and Drug Development

This compound is a fundamental building block in the chemical synthesis of peptides.[3] Its applications are widespread in:

-

Peptide Synthesis: It is a key component for introducing isoleucine residues into peptide chains during solid-phase and solution-phase synthesis.[2][3] The Boc protecting group's acid lability allows for selective deprotection without affecting many common side-chain protecting groups.[8]

-

Drug Development: Synthetic peptides and peptidomimetics are a significant class of therapeutics. This compound is used in the synthesis of peptide-based drug candidates for various diseases.[3][7]

-

Biotechnology and Medicinal Chemistry: It is used to create modified proteins and enzyme inhibitors, aiding in the study of protein structure and function.[3]

Conclusion

This compound is an indispensable reagent for researchers and professionals in the fields of peptide chemistry, drug discovery, and biotechnology. Its well-defined properties and established synthetic protocols, particularly the robust Boc-SPPS methodology, enable the precise and efficient construction of complex peptide molecules. This guide serves as a foundational resource, providing the essential data and procedural knowledge required for the effective utilization of this compound in a laboratory setting.

References

- 1. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]

- 4. BOC-L-Isoleucine | 13139-16-7 [chemicalbook.com]

- 5. chempep.com [chempep.com]

- 6. researchgate.net [researchgate.net]

- 7. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

An In-depth Technical Guide to the Synthesis of Boc-L-Isoleucine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-tert-butoxycarbonyl-L-isoleucine (Boc-L-isoleucine), a critical reagent in peptide synthesis and pharmaceutical research. The tert-butoxycarbonyl (Boc) protecting group is essential for selectively masking the amino group of L-isoleucine, preventing unwanted side reactions during peptide chain elongation.[1][2][] This document details the most common and effective synthetic methodologies, complete with experimental protocols, quantitative data, and mechanistic insights.

Core Synthesis Strategy: N-tert-Butoxycarbonylation

The primary method for synthesizing Boc-L-isoleucine involves the reaction of L-isoleucine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[4][5] This reaction is a nucleophilic acyl substitution where the amino group of L-isoleucine attacks one of the carbonyl carbons of the Boc anhydride.[6][7][8] The reaction is typically carried out in the presence of a base to deprotonate the amino group, enhancing its nucleophilicity.

Quantitative Data Summary

The following tables summarize quantitative data from various reported syntheses of Boc-L-isoleucine and related N-Boc protected amino acids.

Table 1: Reaction Conditions and Yields for the Synthesis of Boc-L-Isoleucine

| Starting Material | Reagents | Solvent | Base | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| L-Isoleucine | Di-tert-butyl dicarbonate | Dioxane/Water | 1 M NaOH | 24 hours | Ambient | 95 | [5] |

| L-Isoleucine Methyl Ester | Di-tert-butyl dicarbonate | Methylene Chloride | Triethylamine | Overnight | 0 to RT | 93 (ester) | [9] |

| L-Phenylalanine | Di-tert-butyl dicarbonate | Dioxane/Water | Triethylamine | Overnight | Room Temp | 78-87 | [10] |

| L-Proline | tert-Butyl Phenyl Carbonate | Dimethyl Sulfoxide | 1,1,3,3-Tetramethylguanidine | 3 hours | - | 83-90 | [11] |

Table 2: Physical and Spectroscopic Data of Boc-L-Isoleucine

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₁NO₄ | [5] |

| Molecular Weight | 231.29 g/mol | [5] |

| Appearance | White fine crystalline powder | [5] |

| Melting Point | 69-73 °C | [12] |

| Optical Rotation [α]²⁰D | +3.6° (c=2.00, CH₃OH) | [5] |

| ¹H NMR (500 MHz, CDCl₃) δ | 0.94 (t, J = 7.3 Hz, 3H), 0.98 (d, J = 7 Hz, 3H), 1.15-1.29 (m, 1H), 1.46 (s, 9H), 1.46-1.54 (m, 1H), 1.83-1.99 (m, 1H), 4.30 (dd, J = 8.9, 4.6 Hz, 1H), 5.02 (d, J = 8.9 Hz, 1H) | [5] |

| ¹³C NMR (125 MHz, CDCl₃) δ | 11.8, 15.7, 25.0, 28.5, 37.9, 58.0, 80.2, 155.9, 177.2 | [5] |

Experimental Protocols

Below are detailed methodologies for the synthesis of Boc-L-isoleucine.

Protocol 1: Synthesis of Boc-L-Isoleucine using Sodium Hydroxide

This protocol is adapted from a procedure reported with a high yield.[5]

Materials:

-

L-Isoleucine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

1 M Sodium Hydroxide (NaOH) solution

-

1 M Hydrochloric Acid (HCl) solution

-

Ethyl acetate (EtOAc)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve L-isoleucine (1.0 eq.) in a mixture of dioxane and water.

-

Adjust the pH of the solution to 10 with 1 M NaOH.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq.) dissolved in dioxane to the reaction mixture.

-

Stir the reaction mixture at ambient temperature for 24 hours.

-

After 24 hours, wash the reaction mixture with ether to remove any unreacted Boc₂O.

-

Acidify the aqueous phase to a pH of 2 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic phases and wash with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield Boc-L-isoleucine as a colorless oil.

Protocol 2: Synthesis of N-(t-butoxycarbonyl)-L-isoleucine Methyl Ester

This protocol describes the protection of the methyl ester of L-isoleucine.[9]

Materials:

-

L-isoleucine methyl ester

-

Triethylamine

-

Methylene chloride (CH₂Cl₂)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Water

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Prepare a mixture of L-isoleucine methyl ester (1.0 eq.) and triethylamine (1.0 eq.) in methylene chloride.

-

Cool the mixture to 0 °C.

-

Add a solution of di-tert-butyl dicarbonate (1.0 eq.) in methylene chloride dropwise to the mixture at 0 °C.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Filter the mixture.

-

Wash the filtrate successively with water and a saturated sodium bicarbonate solution.

-

Dry the organic layer over magnesium sulfate.

-

Evaporate the solvent to yield N-(t-butoxycarbonyl)-L-isoleucine methyl ester as an oil.

Mandatory Visualizations

Reaction Mechanism

The following diagram illustrates the mechanism for the formation of a Boc derivative from the reaction of an amino acid with di-tert-butyl dicarbonate.[6][7][8]

Experimental Workflow

This diagram outlines the general workflow for the synthesis and purification of Boc-L-isoleucine.

Logical Relationships of Synthesis Strategies

The choice of synthetic strategy often depends on the starting material and desired final product. This diagram illustrates the logical flow.

References

- 1. m.youtube.com [m.youtube.com]

- 2. chemimpex.com [chemimpex.com]

- 4. BOC-L-Isoleucine synthesis - chemicalbook [chemicalbook.com]

- 5. BOC-L-Isoleucine | 13139-16-7 [chemicalbook.com]

- 6. homework.study.com [homework.study.com]

- 7. homework.study.com [homework.study.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. prepchem.com [prepchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. chemimpex.com [chemimpex.com]

The Cornerstone of Peptide Synthesis: A Technical Guide to the Boc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high-purity and high-yield products. The tert-butyloxycarbonyl (Boc) group, a cornerstone in solid-phase peptide synthesis (SPPS), serves as a temporary shield for the α-amino group of amino acids. Its stability under various coupling conditions and facile removal under specific acidic conditions have made the Boc/Bzl (benzyl) protection strategy a robust and reliable method. This in-depth technical guide explores the function of the Boc protecting group, its chemical principles, detailed experimental protocols, and a comparative analysis with the prevalent Fmoc methodology.

The primary role of the Boc protecting group is to prevent the N-terminus of an amino acid from engaging in undesirable side reactions during peptide bond formation.[1] By masking the nucleophilic α-amino group, the carboxyl group of the subsequent amino acid can be selectively activated and coupled to the free N-terminus of the growing peptide chain, ensuring a controlled, stepwise assembly.[1]

The Chemistry of Boc Protection and Deprotection

The introduction and removal of the Boc group are straightforward chemical transformations critical to the cyclical nature of SPPS.

Boc Protection of Amino Acids

The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), in the presence of a base.[2] The reaction proceeds via nucleophilic acyl substitution, where the amino group of the amino acid attacks one of the carbonyl carbons of the Boc anhydride.[3]

Diagram: Boc Protection Mechanism

References

An In-depth Technical Guide to Boc-L-Ile-OH in Research

Introduction

N-α-(tert-Butoxycarbonyl)-L-isoleucine (Boc-L-Ile-OH) is a pivotal amino acid derivative extensively utilized in the fields of peptide synthesis, pharmaceutical research, and biotechnology.[1] As a derivative of the essential amino acid L-isoleucine, it features a tert-butyloxycarbonyl (Boc) protecting group on its α-amino function. This acid-labile protecting group is fundamental to the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS), allowing for the stepwise and controlled assembly of peptide chains.[2][] Its stability under various coupling conditions and the ease of its removal make this compound an indispensable building block for creating complex peptides, modifying proteins, and developing novel therapeutics.[1][] This guide provides a comprehensive overview of its physicochemical properties, core research applications, and detailed experimental protocols for scientists and drug development professionals.

Physicochemical Properties of this compound

This compound is typically a white to off-white crystalline powder.[1][4][5] While the anhydrous form can be an oil, it is often supplied as a more stable hemihydrate solid.[6] It exhibits solubility in various organic solvents such as methanol, DMSO, and acetic acid, but is sparingly soluble or insoluble in water.[4][5][7]

| Property | Value | References |

| CAS Number | 13139-16-7 | [1][4][7] |

| Molecular Formula | C11H21NO4 | [1][4][5] |

| Molecular Weight | 231.29 g/mol | [5][8][9] |

| Appearance | White to off-white crystalline powder | [1][4][10] |

| Melting Point | 66-73 °C | [1][5] |

| Purity | ≥97% to ≥99% | [1][11] |

| Solubility | Soluble in methanol; Insoluble in water | [5][7] |

| Optical Rotation | [α]20/D +2.7° (c=2, acetic acid); [α]D20 +4±2° (c=2, MeOH) | [1][10] |

| Storage Conditions | Room Temperature or 0-8°C, sealed in dry, dark place | [1][5][10] |

Core Applications in Research

The unique chemical properties of this compound make it a versatile tool in several research domains.

-

Peptide Synthesis : Its primary role is as a building block in Boc-based solid-phase peptide synthesis (SPPS).[1][4] The Boc group provides robust protection of the N-terminal amine during the coupling of subsequent amino acids and can be cleanly removed with mild acids like trifluoroacetic acid (TFA).[][12]

-

Medicinal Chemistry and Drug Discovery : this compound is integral to the synthesis of therapeutic peptides and peptidomimetics, which are explored as treatments for various diseases.[1][13] It is also used to create specific enzyme inhibitors and to modify existing drug molecules to improve their pharmacological properties, such as stability and bioavailability.[1][][14]

-

Biotechnology : In biotechnology, the compound is used to modify proteins, which can enhance their stability, activity, and overall function for the development of biopharmaceuticals.[1][10]

-

Targeted Protein Degradation (TPD) : In a novel application, a derivative tag, Boc3Arg, has been shown to induce targeted protein degradation. This strategy localizes a target protein directly to the 20S proteasome for degradation in a ubiquitin-independent manner, offering a new modality for therapeutic intervention distinct from traditional PROTACs.[15][16]

-

Analytical Chemistry : It serves as a standard in analytical methods for the quantification of amino acids in various biological samples, aiding in metabolic research.[1][10]

Key Experimental Protocols and Methodologies

Synthesis of this compound

The standard laboratory synthesis involves the reaction of L-isoleucine with Di-tert-butyl dicarbonate (Boc2O).

Methodology:

-

Dissolve L-Isoleucine in a mixture of dioxane and water.

-

Adjust the pH to 10 with a 1 M NaOH solution.

-

Slowly add Di-tert-butyl dicarbonate (Boc2O) dissolved in dioxane to the reaction mixture.

-

Stir the mixture at ambient temperature for approximately 24 hours.

-

Perform a phase separation by adding ether. The aqueous phase contains the product.

-

Acidify the aqueous phase to pH 2 using 1 M HCl.

-

Extract the product, this compound, from the acidified aqueous phase using ethyl acetate.

-

Wash the combined organic phases with saturated brine and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the final product.[5]

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. BOC-L-Isoleucine | 13139-16-7 [chemicalbook.com]

- 6. peptide.com [peptide.com]

- 7. echemi.com [echemi.com]

- 8. tert-Butoxycarbonyl-L-isoleucine | C11H21NO4 | CID 2724762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Boc-Ile-OH ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. chemimpex.com [chemimpex.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. chemistry.du.ac.in [chemistry.du.ac.in]

- 13. nbinno.com [nbinno.com]

- 14. nbinno.com [nbinno.com]

- 15. Boc3Arg-linked ligands induce degradation by localizing target proteins to the 20S proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Deep Dive into Boc Chemistry for Amino Acid Protection in Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the assembly of peptides and other complex molecules central to drug discovery. Its widespread use stems from its robustness under a variety of synthetic conditions and its facile, selective removal under acidic conditions. This technical guide provides a comprehensive overview of the core principles of Boc chemistry as it applies to amino acids, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in its effective implementation.

The Boc Protecting Group: An Introduction

The Boc group is a carbamate-based protecting group that masks the nucleophilic and basic nature of the primary or secondary amine of an amino acid. This protection is crucial during peptide synthesis to ensure that the correct amide bond is formed between the desired carboxyl and amino termini of the sequential amino acid residues. The Boc group's steric bulk also plays a role in preventing undesirable side reactions.

One of the primary advantages of Boc chemistry is its orthogonality with other common protecting groups. For instance, the acid-labile nature of the Boc group allows for its selective removal in the presence of base-labile groups like Fmoc (9-fluorenylmethoxycarbonyl) or groups removed by hydrogenolysis, such as Cbz (carboxybenzyl).[1] This orthogonality is a critical principle in the strategic synthesis of complex, multi-functionalized molecules.

The Chemistry of Boc Protection

The introduction of the Boc group onto the amino function of an amino acid is typically achieved through nucleophilic acyl substitution. The most common reagent for this transformation is di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).

Mechanism of Boc Protection

The reaction proceeds via the attack of the nucleophilic amino group of the amino acid on one of the electrophilic carbonyl carbons of Boc anhydride. This is often carried out in the presence of a base. The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected amino acid, along with the liberation of tert-butanol and carbon dioxide. While a base is not strictly necessary, it is often employed to neutralize the resulting carbamic acid and drive the reaction to completion.[1]

Below is a diagram illustrating the general mechanism of Boc protection of an amino acid using Boc anhydride.

Experimental Protocol: Boc Protection of L-Alanine

This protocol details the synthesis of N-(tert-Butoxycarbonyl)-L-alanine.

Materials:

-

L-Alanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

4 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a suspension of L-alanine (10.00 g, 112.24 mmol) in 56 mL of water, add sodium hydroxide (6.73 g, 168.36 mmol) at 0°C.

-

Add 56 mL of THF, followed by the addition of (Boc)₂O (31.85 g, 145.91 mmol) via a funnel.

-

The resulting solution is stirred at room temperature for 17 hours.

-

The reaction mixture is extracted with petroleum ether (2 x 100 mL) to remove unreacted (Boc)₂O.

-

The aqueous layer is acidified to a pH of 1 with a 4 M HCl aqueous solution.

-

The product is then extracted with ethyl acetate (4 x 100 mL).

-

The combined organic phases are washed with 100 mL of saturated brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo to yield the product.

Data Presentation:

| Amino Acid | Base | Solvent System | Reaction Time (h) | Yield (%) | Reference |

| L-Alanine | NaOH | THF/H₂O | 17 | ~100 | [2] |

| L-Aspartic Acid | (CH₃)₃N | Acetone/H₂O | 0.5 | 60 | [3] |

| L-Proline | (CH₃)₃N | Acetone/H₂O | 0.5 | 73 | [3] |

| Various Amines | None | H₂O/Acetone | 0.13 - 0.2 | 90-98 | [4] |

The Chemistry of Boc Deprotection

The removal of the Boc group is typically accomplished under acidic conditions. The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate.

Mechanism of Boc Deprotection

The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA). This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free amine. The liberated amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt.

The following diagram illustrates the TFA-mediated deprotection of a Boc-protected amino acid.

It is important to note that the tert-butyl cation generated during deprotection is a reactive electrophile that can lead to undesired side reactions, such as the alkylation of sensitive amino acid side chains (e.g., tryptophan, methionine). The use of "scavengers," such as triisopropylsilane (TIS) or water, is often employed to trap these cations and prevent side product formation.

Experimental Protocol: Boc Deprotection of Boc-L-Alanine

This protocol describes a standard method for the removal of the Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Materials:

-

Boc-L-Alanine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve the Boc-protected amino acid (1.0 equivalent) in anhydrous DCM in a round-bottom flask. The concentration is typically in the range of 0.1 to 0.5 M.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA to the stirred solution. The final concentration of TFA can be varied (e.g., 20-50% v/v).

-

Allow the reaction mixture to warm to room temperature and stir for the specified time (typically 1-2 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the solvent and excess TFA in vacuo to yield the deprotected amino acid as its trifluoroacetate salt.

Data Presentation:

| Reagent | Typical Conditions | Reaction Time (h) | Advantages | Disadvantages |

| Trifluoroacetic Acid (TFA) | 20-50% in DCM, Room Temp | 0.5 - 4 | Highly effective, volatile (easy removal) | Corrosive, may require scavengers |

| Hydrochloric Acid (HCl) | 4M in Dioxane, Room Temp | 2 - 12 | Cost-effective, readily available | Less volatile, can be harsh on sensitive substrates |

| p-Toluenesulfonic Acid (pTSA) | Stoichiometric in various solvents | 1 - 12 | Milder acid, solid (easy to handle) | Slower reaction times, non-volatile |

Boc-Amino Acids in Peptide Coupling Reactions

With the amino group protected, the carboxyl group of a Boc-amino acid can be activated to facilitate the formation of a peptide bond with the free amino group of another amino acid or peptide chain.

General Workflow of a Coupling Reaction

The general workflow for a peptide coupling reaction involves three main steps:

-

Deprotection: The N-terminal Boc group of the growing peptide chain is removed.

-

Neutralization: The resulting ammonium salt is neutralized with a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to liberate the free amine.

-

Coupling: The carboxyl group of the incoming Boc-protected amino acid is activated by a coupling reagent and then reacted with the free amine of the peptide chain.

This cycle is repeated to elongate the peptide chain.

The following diagram illustrates the general workflow of a Boc-based solid-phase peptide synthesis (SPPS) cycle.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. N-(tert-Butoxycarbonyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]

- 3. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc-L-isoleucine as a Starting Material for Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-L-isoleucine, a critical starting material in the synthesis of peptides and other complex organic molecules. This document details its physicochemical properties, synthesis protocols, and applications, with a focus on its role in solid-phase peptide synthesis (SPPS) for drug discovery and development.

Introduction to Boc-L-isoleucine

N-α-(tert-butoxycarbonyl)-L-isoleucine (Boc-L-isoleucine) is a derivative of the essential amino acid L-isoleucine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group.[1][2][3][4] This acid-labile protecting group is instrumental in preventing unwanted side reactions at the N-terminus during peptide synthesis, allowing for the controlled, stepwise elongation of peptide chains.[4][5] Its stability under a wide range of reaction conditions, excluding strong acids, and its ease of removal make it a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[6]

Boc-L-isoleucine is a white to off-white crystalline powder, soluble in organic solvents like methanol and sparingly soluble in water.[1][2][4] Its purity is crucial for the successful synthesis of high-quality peptides, with commercial grades typically available at ≥99% purity.[3]

Data Presentation: Physicochemical and Spectroscopic Properties

The reliable characterization of Boc-L-isoleucine is fundamental for its application in synthesis. The following tables summarize its key physicochemical and spectroscopic properties based on commercially available information and experimental data.

Table 1: Physicochemical Properties of Boc-L-isoleucine

| Property | Value | References |

| CAS Number | 13139-16-7 | [1][2][3][4][7] |

| Molecular Formula | C₁₁H₂₁NO₄ | [2][3][7] |

| Molecular Weight | 231.29 g/mol | [1][2][7] |

| Appearance | White to off-white crystalline powder/chunks | [1][2][3][4] |

| Melting Point | 66-73 °C | [2][3][7] |

| Optical Rotation [α]D²⁰ | +2.7° to +4° (c=2 in acetic acid or methanol) | [3][7] |

| Solubility | Soluble in methanol, sparingly soluble in water | [1][2][4] |

| Purity (typical) | ≥99% | [3] |

Table 2: Spectroscopic Data for Boc-L-isoleucine

| Spectroscopic Technique | Key Data | Reference |

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 5.02 (d, 1H), 4.30 (dd, 1H), 1.83-1.99 (m, 1H), 1.46 (s, 9H), 1.46-1.54 (m, 1H), 1.15-1.29 (m, 1H), 0.98 (d, 3H), 0.94 (t, 3H) | [2] |

| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 177.2, 155.9, 80.2, 58.0, 37.9, 28.5, 25.0, 15.7, 11.8 | [2] |

| IR (cm⁻¹) | 3292, 2967, 2934, 2880, 1713, 1661, 1504, 1465, 1394, 1368, 1242, 1159 | [2] |

| HRMS (ESI) | m/z: [M-H]⁻ calculated for C₁₁H₂₀NO₄: 230.13868, found: 230.13926 | [2] |

Synthesis of Boc-L-isoleucine

The most common laboratory-scale synthesis of Boc-L-isoleucine involves the reaction of L-isoleucine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This method is known for its high yield and straightforward purification.

General Synthesis Workflow

The logical flow for the synthesis of Boc-L-isoleucine is depicted below.

Caption: General workflow for the synthesis of Boc-L-isoleucine.

Detailed Experimental Protocol

This protocol is adapted from a standard procedure for the N-Boc protection of amino acids.[2]

Materials:

-

L-Isoleucine (1.0 equiv)

-

1 M Sodium Hydroxide (NaOH) solution

-

Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

-

Dioxane

-

1 M Hydrochloric Acid (HCl)

-

Ethyl acetate (EtOAc)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: Dissolve L-isoleucine (e.g., 1.31 g, 10 mmol) in 20.5 mL of 1 M NaOH solution in a flask and cool the mixture in an ice bath.

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (2.62 g, 12 mmol) in 7 mL of dioxane to the cooled amino acid solution with vigorous stirring.

-

Reaction: Remove the ice bath and continue stirring the reaction mixture at ambient temperature for 24 hours.

-

Workup - Phase Separation: Adjust the pH of the reaction solution to 10 with 1 M NaOH. Add diethyl ether to the mixture and perform a phase separation to remove unreacted Boc₂O and other non-polar impurities.

-

Workup - Acidification and Extraction: Cool the aqueous phase in an ice bath and acidify to pH 2 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x volume).

-

Washing and Drying: Combine the organic extracts and wash with saturated brine. Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield Boc-L-isoleucine.

Expected Yield: Approximately 95%.[2][8]

Table 3: Comparative Analysis of Boc-L-isoleucine Synthesis Conditions

| Parameter | Condition 1 | Condition 2 (Hypothetical) |

| Base | NaOH | Triethylamine (TEA) |

| Solvent | Dioxane/Water | Dichloromethane (DCM) |

| Temperature | 0°C to Room Temperature | Room Temperature |

| Typical Yield | ~95% | 85-95% |

| Notes | Standard aqueous conditions, good for scalability. | Anhydrous conditions, may require stricter control of moisture. |

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-L-isoleucine is a fundamental building block in Boc-SPPS, a robust method for the chemical synthesis of peptides.[6][9] The process involves the sequential addition of Boc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Boc-SPPS Workflow

The cyclical nature of Boc-SPPS is illustrated in the following diagram.

Caption: The cyclical workflow of Boc-based solid-phase peptide synthesis (SPPS).

Industrial Scale-Up Considerations

Transitioning the synthesis of Boc-L-isoleucine and its use in SPPS from the laboratory to an industrial scale introduces several challenges. Key considerations include:

-

Process Safety: Handling large quantities of reagents like TFA and managing exothermic reactions requires robust safety protocols and specialized equipment.

-

Cost-Effectiveness: The price of raw materials, solvents, and catalysts becomes a significant factor. Process optimization to maximize yield and minimize waste is crucial.

-

Heat and Mass Transfer: In large reactors, efficient mixing and temperature control are critical to ensure reaction homogeneity and prevent side product formation.

-

Regulatory Compliance: For pharmaceutical applications, synthesis must adhere to Good Manufacturing Practices (GMP) to ensure product quality and consistency.

Role in Drug Discovery and Signaling Pathways

Peptides synthesized using Boc-L-isoleucine are vital tools in drug discovery, acting as enzyme inhibitors, receptor agonists or antagonists, and probes for studying biological processes. Isoleucine's branched, hydrophobic side chain is often critical for peptide structure and binding to biological targets.

While specific literature explicitly detailing the synthesis of a particular peptide inhibitor via Boc-SPPS and its direct signaling pathway can be fragmented, a well-established example of an isoleucine-containing peptide's biological role is in the inhibition of the renin-angiotensin system. For instance, the dipeptide Isoleucine-Tryptophan (IW) has been shown to inhibit Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, thereby influencing downstream signaling pathways.

The diagram below illustrates a simplified representation of this inhibitory action.

Caption: Simplified signaling pathway showing inhibition of ACE by an isoleucine peptide.

Conclusion

Boc-L-isoleucine is an indispensable starting material for the synthesis of peptides and other complex molecules, particularly within the pharmaceutical and biotechnology sectors. Its well-defined chemical properties, reliable synthesis protocols, and critical role in the robust Boc-SPPS methodology ensure its continued importance in research and development. This guide provides a foundational understanding for scientists and professionals working with this versatile building block, from laboratory-scale synthesis to its application in the creation of biologically active peptides.

References

- 1. echemi.com [echemi.com]

- 2. BOC-L-Isoleucine | 13139-16-7 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. guidechem.com [guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. Boc-Ile-OH 98 13139-16-7 [sigmaaldrich.com]

- 8. BOC-L-Isoleucine synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Boc-L-Isoleucine Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the solid-phase peptide synthesis (SPPS) of peptides containing L-Isoleucine using tert-butyloxycarbonyl (Boc) chemistry. This protocol details the methodologies for resin selection, amino acid coupling, deprotection, and final cleavage, with a focus on incorporating the hydrophobic amino acid, Boc-L-Ile-OH.

Isoleucine, with its bulky and hydrophobic side chain, can present challenges during peptide synthesis, such as aggregation and incomplete coupling reactions. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a robust approach for SPPS and can be advantageous in the synthesis of hydrophobic peptides.[1] This document outlines the key steps and considerations for the successful synthesis of isoleucine-containing peptides.

Data Summary: Key Parameters in Boc-SPPS

The following table summarizes typical quantitative data for a standard Boc-SPPS cycle. These values are illustrative and may require optimization based on the specific peptide sequence, scale, and instrumentation.

| Parameter | Value | Notes |

| Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield or PAM resin is commonly used for the synthesis of peptide acids.[2][3] |

| This compound Equivalents | 3 equivalents (relative to resin capacity) | An excess of the amino acid is used to drive the coupling reaction to completion.[4] |

| Coupling Agent Equivalents | 3 equivalents (relative to resin capacity) | For example, DCC or HBTU/HOBt.[4] |

| Deprotection Solution | 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | A short prewash of 5 minutes is followed by a 15-25 minute deprotection reaction.[2] |

| Neutralization Solution | 10% Triethylamine (TEA) or 5% N,N-Diisopropylethylamine (DIEA) in DCM | Performed in two steps to neutralize the trifluoroacetate salt.[2][5] |

| Coupling Time | 2 - 4 hours | Reaction completion can be monitored using the Kaiser test.[4] |

| Final Cleavage Reagent | Anhydrous Hydrogen Fluoride (HF) | Requires specialized equipment due to its hazardous nature.[6][7] |

| Overall Crude Peptide Yield | 60 - 80% | Dependent on peptide length and sequence.[3] |

| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is typically required.[3] |

| Final Purified Peptide Yield | 20 - 40% | Post-purification yield.[3] |

Experimental Protocol: Step-by-Step Boc-SPPS

This protocol details the manual solid-phase synthesis of a peptide incorporating this compound on a Merrifield resin.

Resin Preparation and First Amino Acid Attachment

The initial step involves attaching the C-terminal amino acid to the solid support. The cesium salt method is commonly used for attaching the first Boc-amino acid to a Merrifield resin to prevent racemization.[2]

Protocol (Cesium Salt Method for Merrifield Resin):

-

Swell the Merrifield resin in Dimethylformamide (DMF) for 20-30 minutes in a reaction vessel.

-

In a separate flask, dissolve Boc-L-Isoleucine-OH (3 equivalents relative to the resin's substitution level) in a suitable solvent like methanol.

-

Add cesium carbonate (1.5 equivalents) and allow the reaction to proceed to form the cesium salt.

-

Remove the solvent by rotary evaporation and dissolve the resulting Boc-L-Ile-OCs salt in DMF.

-

Add the Boc-L-Ile-OCs solution to the swelled resin.

-

Heat the reaction mixture at 50°C for 12-24 hours.

-

Wash the resin sequentially with DMF (3 times), a 1:1 mixture of DMF/water (3 times), DMF (3 times), and finally Dichloromethane (DCM) (3 times).

-

Dry the resin under vacuum.

Peptide Chain Elongation: The Boc-SPPS Cycle

The following cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.

References

- 1. peptide.com [peptide.com]

- 2. chempep.com [chempep.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Boc-L-Ile-OH Coupling in Solid-Phase Peptide Synthesis (SPPS)

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Coupling Boc-L-Isoleucine

L-Isoleucine (Ile) is a β-branched amino acid, which, along with valine and threonine, presents significant steric hindrance during peptide bond formation in Solid-Phase Peptide Synthesis (SPPS). This steric bulk, originating from the side chain's proximity to the α-amino and carboxyl groups, can lead to slow and incomplete coupling reactions. In the context of the tert-butyloxycarbonyl (Boc) protection strategy, overcoming this challenge is critical for the successful synthesis of isoleucine-containing peptides, preventing deletion sequences and ensuring high final peptide purity.

The Boc strategy for SPPS involves the use of an acid-labile Boc group for temporary Nα-protection.[1] The cycle typically consists of Nα-Boc deprotection using trifluoroacetic acid (TFA), neutralization of the resulting ammonium salt, and coupling of the next Boc-protected amino acid.[2][3] Due to the inherent difficulties in coupling Boc-L-Ile-OH, the choice of coupling reagent and reaction conditions is paramount to achieving high efficiency.

Selecting the Optimal Coupling Reagent

The selection of a coupling reagent is a critical factor for the successful incorporation of sterically hindered amino acids like this compound. While traditional carbodiimide reagents can be used, more potent uronium or phosphonium salt-based reagents are generally recommended to achieve high coupling yields and minimize side reactions such as racemization.

2.1. Overview of Common Coupling Reagents

-

Carbodiimides (e.g., DCC, DIC): N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are cost-effective coupling reagents.[4] However, they can be less efficient for sterically hindered couplings and DCC can form an insoluble urea byproduct that is difficult to remove. DIC is often preferred in automated SPPS as its urea byproduct is more soluble.[4] The use of additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure is essential to accelerate the reaction and suppress racemization.[1]

-

Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU, COMU): These reagents are highly efficient for difficult couplings. HBTU and HATU are widely used due to their high reactivity.[4] HATU, which contains 7-aza-1-hydroxybenzotriazole (HOAt), is particularly effective for hindered couplings and can reduce racemization.[5] HCTU is a more cost-effective alternative to HATU with comparable efficiency.[6] COMU is a newer generation reagent that incorporates Oxyma Pure in its structure, making it a safer, non-explosive alternative to HOBt/HOAt-based reagents, with coupling efficiencies comparable to HATU.[4][6]

-

Phosphonium Salts (e.g., PyBOP, PyAOP): PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another effective reagent for hindered couplings. PyAOP has also been successfully used for the preparation of peptides containing hindered amino acids.[5]

2.2. Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids

The following table summarizes the key characteristics and typical performance of various coupling reagents suitable for this compound. Note that exact efficiencies can vary based on the specific peptide sequence, resin, and reaction conditions.

| Coupling Reagent | Additive | Base (Typical) | Activation Time | Coupling Time (Typical) | Relative Efficiency for Hindered Couplings | Key Advantages & Disadvantages |

| DIC | HOBt or Oxyma Pure | DIEA | 10-15 min (pre-activation) | 1-4 hours | Moderate | Advantages: Cost-effective. Disadvantages: Slower reaction rates, lower efficiency for difficult sequences. |

| HBTU | HOBt (often included) | DIEA | In situ | 30-60 min | High | Advantages: Widely used, high efficiency, water-soluble byproducts.[4] Disadvantages: Potential for racemization, explosive potential of HOBt. |

| HATU | HOAt (intrinsic) | DIEA | In situ | 15-45 min | Very High | Advantages: Excellent for hindered couplings, low racemization.[5] Disadvantages: Higher cost. |

| HCTU | 6-Cl-HOBt (intrinsic) | DIEA | In situ | 15-45 min | Very High | Advantages: Similar efficiency to HATU, more cost-effective.[6] Disadvantages: Byproducts can be harder to wash away. |

| COMU | Oxyma (intrinsic) | DIEA | In situ | 20-60 min | Very High | Advantages: High efficiency, non-explosive, good solubility of byproducts, suitable for microwave SPPS.[4] Disadvantages: Higher cost than older reagents. |

| PyBOP | None | DIEA | In situ | 30-60 min | High | Advantages: Effective for many hindered couplings. Disadvantages: Can be less effective than HATU/HCTU for extremely hindered cases.[7] |

Experimental Protocols

The following protocols are generalized for manual Boc-SPPS. Reagent equivalents are based on the initial substitution of the resin. For automated synthesis, consult the instrument's manufacturer for specific recommendations.

3.1. General Boc-SPPS Cycle

The workflow for a single cycle of Boc-SPPS involves deprotection, neutralization, and coupling steps, with extensive washing in between to remove excess reagents and byproducts.

Caption: General workflow for one cycle of Boc-SPPS.

3.2. Protocol 1: Coupling with HBTU/HATU

This protocol utilizes an in-situ neutralization/coupling method, which can improve efficiency, especially for sequences prone to aggregation.[2]

-

Resin Preparation: Swell the peptide-resin in Dichloromethane (DCM) and then N,N-Dimethylformamide (DMF).

-

Boc Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes. Wash the resin thoroughly with DCM, Isopropanol (IPA), and DMF.[8]

-

Coupling Solution Preparation: In a separate vessel, dissolve this compound (3-4 equivalents) and HBTU or HATU (3-4 equivalents) in DMF.

-

Activation and Coupling: Add Diisopropylethylamine (DIEA) (6-8 equivalents) to the amino acid solution to both neutralize the resin-bound amine and activate the coupling reagent. Immediately add this solution to the deprotected peptide-resin.

-

Reaction: Agitate the reaction mixture for 30-60 minutes at room temperature. For particularly difficult couplings, the reaction time can be extended or a second coupling (double coupling) can be performed.

-

Monitoring: Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

-

Washing: Once the coupling is complete, thoroughly wash the resin with DMF and DCM to prepare for the next cycle.

3.3. Protocol 2: Coupling with DIC/HOBt

This protocol involves a pre-activation step before adding the coupling mixture to the resin.

-

Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.

-

Neutralization: Treat the deprotected resin with 10% DIEA in DMF for 5 minutes (repeat once). Wash thoroughly with DMF.

-

Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents) and HOBt (3-4 equivalents) in DMF. Add DIC (3-4 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.

-

Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin.

-

Reaction: Agitate the mixture for 1-4 hours at room temperature.

-

Monitoring and Washing: Follow steps 6 and 7 from Protocol 1.

Mechanism and Decision Making

4.1. Activation Mechanism

The high efficiency of uronium salt reagents like HBTU stems from their ability to rapidly convert the carboxylic acid of the incoming Boc-amino acid into a highly reactive ester, typically an HOBt or HOAt ester, which is then susceptible to nucleophilic attack by the free amine of the peptide chain.

Caption: Activation of this compound with HBTU.

4.2. Decision Tree for Coupling Method Selection

Choosing the right strategy for coupling this compound depends on the specific peptide sequence and available resources.

References

- 1. books.rsc.org [books.rsc.org]

- 2. peptide.com [peptide.com]

- 3. academic.oup.com [academic.oup.com]

- 4. bachem.com [bachem.com]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. chempep.com [chempep.com]

Application Note: Trifluoroacetic Acid (TFA) Mediated Deprotection of Boc-L-Isoleucine

AN-2025-12-07

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application notes for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from Boc-L-isoleucine using trifluoroacetic acid (TFA).

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in peptide synthesis and organic chemistry due to its stability in various reaction conditions and its facile cleavage under acidic conditions.[1] Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection because of its effectiveness and volatility, which simplifies product isolation.[1][2] This application note details the mechanism, experimental protocols, and expected outcomes for the deprotection of Boc-L-isoleucine.

Mechanism of TFA-Mediated Boc Deprotection

The acid-catalyzed removal of the Boc group proceeds through a four-step mechanism:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[1][3]

-

Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[1][3]

-

Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide.[1][3]

-

Formation of the Amine Salt: The resulting free amine is protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.[1][3]

It is crucial to perform this reaction in a well-ventilated area or with appropriate off-gassing, as the reaction generates carbon dioxide gas.[3]

Caption: Mechanism of Boc deprotection of L-isoleucine using TFA.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the deprotection of Boc-L-isoleucine with TFA in dichloromethane (DCM).

| Parameter | Condition A | Condition B | Condition C |

| TFA Concentration | 25% (v/v) in DCM | 50% (v/v) in DCM | 95% (v/v) in DCM |

| Temperature | 0 °C to Room Temp. | Room Temperature | Room Temperature |

| Reaction Time | 1 - 2 hours | 30 - 60 minutes | 15 - 30 minutes |

| Typical Yield | >95% | >95% | >95% |

| Purity | High | High | High |

| Notes | Milder conditions, suitable for sensitive substrates. | Standard conditions for routine deprotection. | Harsher conditions, for very stable Boc groups. |

Experimental Protocols

4.1. Materials and Reagents

-

Boc-L-isoleucine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether, cold

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

4.2. Protocol 1: Deprotection of Boc-L-Isoleucine in Solution

This protocol describes the deprotection of Boc-L-isoleucine in a solution of TFA and DCM.[1]

-

Dissolve Boc-L-isoleucine in anhydrous DCM in a round-bottom flask to a concentration of 0.1 to 0.5 M.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add an equal volume of TFA to the stirred solution (for a 50% TFA/DCM mixture).

-

Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes.

-

Monitor the reaction progress by an appropriate method (e.g., TLC).

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

The resulting residue is the isoleucine as its TFA salt. For isolation of the free amine, proceed to the work-up procedure.

4.3. Protocol 2: Solid-Phase Deprotection of Boc-L-Isoleucine

This protocol is suitable for the deprotection of Boc-L-isoleucine attached to a solid support (resin) during solid-phase peptide synthesis (SPPS).[1]

-

Wash the Boc-L-isoleucine-resin with DCM to remove any residual solvents.

-

Prepare a deprotection solution, for instance, 25-50% TFA in DCM.

-

Add the deprotection solution to the resin.

-

Agitate the mixture at room temperature for 30 minutes.

-

Filter the resin and wash it with DCM.

-

To ensure complete deprotection, a second treatment with the TFA solution for a shorter duration (e.g., 5-10 minutes) can be performed.

-

Wash the resin thoroughly with DCM and then with a neutralization solution (e.g., 5-10% diisopropylethylamine in DCM) to neutralize the resulting ammonium salt.

-

Finally, wash the resin with DCM and proceed to the next coupling step.

4.4. Work-up for Isolation of Free Isoleucine

To obtain the free amino acid from its TFA salt, a basic work-up is required.

-

Dissolve the crude TFA salt in water.

-

Neutralize the solution by the addition of a mild base, such as saturated sodium bicarbonate solution, until the pH is neutral to slightly basic.

-

The free isoleucine may precipitate out of the solution, or the aqueous solution can be used as is for the next reaction step.

-

Alternatively, for non-aqueous workup, the TFA salt can be dissolved in a suitable solvent and treated with a basic ion-exchange resin, like Amberlyst A-21, to yield the free amine.[4][5]

Caption: Experimental workflow for Boc deprotection of L-isoleucine.

Troubleshooting and Side Reactions

-

Incomplete Deprotection: If the deprotection is incomplete, extend the reaction time or use a higher concentration of TFA. In solid-phase synthesis, insufficient swelling of the resin can lead to incomplete deprotection.[6]

-

Side Reactions: The tert-butyl cation generated during the deprotection is a reactive electrophile that can lead to undesired side reactions, such as the alkylation of electron-rich amino acid residues like tryptophan or tyrosine. While isoleucine is not susceptible to this, the use of scavengers (e.g., triisopropylsilane, TIS) is recommended when deprotecting peptides containing these sensitive residues.[1]

-

Esterification: In the presence of alcoholic solvents, TFA can catalyze esterification. It is recommended to use non-alcoholic solvents like DCM.

-

Emulsion during Work-up: Some amino acids can form emulsions during aqueous work-up. Centrifugation can help in separating the layers.[7]

Safety Precautions

-

Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Handle it with care in a fume hood.

-

The deprotection reaction produces carbon dioxide gas, which can cause pressure buildup in a closed system. Ensure the reaction vessel is not sealed.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. BOC Protection and Deprotection [bzchemicals.com]

- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols for the Activation of Boc-L-Ile-OH in Amide Bond Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond is a cornerstone of peptide synthesis and the broader field of medicinal chemistry. Boc-L-Isoleucine (Boc-L-Ile-OH), a protected form of the essential amino acid L-isoleucine, is a critical building block in the synthesis of a vast array of therapeutic peptides and complex organic molecules. However, the inherent steric hindrance of the β-branched side chain of isoleucine presents significant challenges to achieving efficient and epimerization-free amide bond formation.

These application notes provide a comprehensive guide to the activation of this compound for amide bond formation. We will explore various activation strategies, present comparative data for common coupling reagents, and offer detailed, step-by-step protocols for both solid-phase and solution-phase synthesis. Additionally, troubleshooting guidance is provided to address common challenges encountered during the coupling of this sterically hindered amino acid.

Challenges in Coupling this compound

The primary challenges associated with the activation and coupling of this compound are:

-

Steric Hindrance: The bulky sec-butyl side chain of isoleucine can impede the approach of the nucleophilic amine to the activated carboxyl group, leading to slower reaction rates and incomplete couplings.

-